Phosphorus trioxide

説明

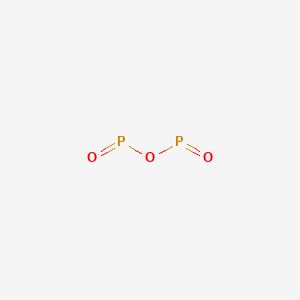

Phosphorus trioxide is a chemical compound with the molecular formula P₄O₆. It is also known as tetraphosphorus hexoxide. This colorless solid is structurally related to adamantane and is formally the anhydride of phosphorous acid (H₃PO₃). it cannot be obtained by the dehydration of the acid. This compound is a highly toxic compound with a garlic-like odor and is known for its waxy, crystalline appearance .

準備方法

Phosphorus trioxide is typically prepared by the combustion of phosphorus in a limited supply of air at low temperatures. The reaction can be represented as follows: [ \text{P}_4 + 3\text{O}_2 \rightarrow \text{P}_4\text{O}_6 ] By-products of this reaction include red phosphorus suboxide .

化学反応の分析

Phosphorus trioxide undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form phosphorous acid. [ \text{P}_4\text{O}_6 + 6\text{H}_2\text{O} \rightarrow 4\text{H}_3\text{PO}_3 ]

Reaction with Hydrogen Chloride: Forms phosphorous acid and phosphorus trichloride. [ \text{P}_4\text{O}_6 + 6\text{HCl} \rightarrow 2\text{H}_3\text{PO}_3 + 2\text{PCl}_3 ]

Reaction with Halogens: Forms corresponding phosphoryl halides.

Reaction with Iodine: Forms diphosphorus tetraiodide in a sealed tube.

Reaction with Ozone: Forms the unstable compound P₄O₁₈ at low temperatures. [ \text{P}_4\text{O}_6 + 6\text{O}_3 \rightarrow \text{P}_4\text{O}_1₈ ]

Disproportionation: Converts into mixed P(III)P(V) species P₄O₈ when heated in a sealed tube at high temperatures.

科学的研究の応用

Phosphorus trioxide has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a ligand for transition metals.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for other phosphorus-containing compounds.

Industry: Utilized in the production of phosphorous acid and other phosphorus-based chemicals.

作用機序

Phosphorus trioxide exerts its effects primarily through its reactivity with water and other compounds. It acts as an anhydride of phosphorous acid, forming phosphorous acid upon hydrolysis. The compound’s reactivity with halogens and other reagents allows it to participate in various chemical transformations, making it a valuable reagent in synthetic chemistry .

類似化合物との比較

Phosphorus trioxide can be compared with other phosphorus oxides, such as:

Phosphorus Pentoxide (P₄O₁₀): Unlike this compound, phosphorus pentoxide is a powerful dehydrating agent and is used in the synthesis of phosphoric acid.

Phosphorous Acid (H₃PO₃): Phosphorous acid is the hydrated form of this compound and is used as a reducing agent in chemical reactions.

Phosphorus Trisulfide (P₄S₃): This compound is used in the production of safety matches and is structurally similar to this compound.

This compound’s unique reactivity and structural properties make it a valuable compound in various scientific and industrial applications.

特性

InChI |

InChI=1S/O3P2/c1-4-3-5-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJWZONZDVNKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=POP=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895014 | |

| Record name | Phosphorus oxide (P2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.946 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus trioxide appears as white crystalline solid or a liquid (melting point 24 °C). Density 2.14 g / cm3. Toxic and corrosive. May severely irritate skin and eyes. Used to make other chemicals. | |

| Record name | PHOSPHORUS TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1314-24-5 | |

| Record name | PHOSPHORUS TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorus oxide (P2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORUS TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LTR52K7HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylbenzo[d]thiazol-7-ol](/img/structure/B71917.png)

![6-(4-Phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B71922.png)

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)